Fmoc-D-Alaninol: A Technical Guide for Researchers
Fmoc-D-Alaninol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Fmoc-D-Alaninol, a crucial reagent for researchers, scientists, and professionals involved in drug development and peptide synthesis. This document outlines its chemical properties, applications, and a detailed experimental protocol for its use in Solid-Phase Peptide Synthesis (SPPS).
Core Compound Data
Fmoc-D-Alaninol is an N-terminally protected form of D-alaninol, where the fluorenylmethyloxycarbonyl (Fmoc) group serves as a stable and selectively cleavable protecting group. This compound is a fundamental building block in the synthesis of peptides and peptidomimetics.
| Property | Value | Reference |
| CAS Number | 202751-95-9 | [1][2] |
| Molecular Weight | 297.35 g/mol | [1][2] |
| Molecular Formula | C₁₈H₁₉NO₃ | [1][2] |
| Synonyms | Fmoc-D-Ala-ol | [1] |
| Purity | ≥ 99% | [1] |
| Storage Conditions | 0-8°C | [1] |
Applications in Research and Development
Fmoc-D-Alaninol is a versatile derivative of the amino acid alanine and is primarily utilized in the following areas:
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Solid-Phase Peptide Synthesis (SPPS): It serves as a key building block for the incorporation of a D-alaninol residue into a growing peptide chain. The Fmoc protecting group is stable under coupling conditions but can be readily removed with a mild base, typically piperidine, allowing for the stepwise elongation of the peptide.[1]
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Drug Development: In the pharmaceutical industry, this compound is instrumental in the synthesis of novel peptide-based therapeutics. The incorporation of unnatural amino acids and their alcohol derivatives, like D-alaninol, can enhance the metabolic stability and biological activity of peptide drug candidates.[1]
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Bioconjugation: Fmoc-D-Alaninol can be used in bioconjugation processes to link biomolecules to other molecules or surfaces, which is valuable for creating advanced diagnostic and therapeutic agents.[1]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized, representative protocol for the manual synthesis of a peptide on a solid support using Fmoc-amino acids, such as Fmoc-D-Alaninol. The specific resin and coupling reagents may be varied based on the desired C-terminal functionality and the sequence of the target peptide.
1. Resin Selection and Preparation:
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Choose a suitable resin based on the desired C-terminal of the peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).[3]
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Place the resin in a reaction vessel and swell it in an appropriate solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least 30 minutes to an hour to ensure optimal reaction conditions.[3][4]
2. First Amino Acid Coupling (Loading):
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If starting with an unloaded resin, the first Fmoc-protected amino acid is coupled to the resin. This process varies depending on the type of resin used.
3. Iterative Peptide Elongation Cycle:
This cycle of deprotection and coupling is repeated for each amino acid to be added to the peptide chain.
-
Step 3a: Fmoc Deprotection:
-
Wash the resin with DMF.
-
Treat the resin with a 20% solution of piperidine in DMF for approximately 15-30 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[3] This exposes a free amine for the next coupling step.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc adducts.[3]
-
-
Step 3b: Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-D-Alaninol) in DMF.
-
Add an activating agent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA) to the amino acid solution to form an activated ester.[3]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation to ensure completion.[3]
-
Wash the resin with DMF to remove excess reagents and byproducts.
-
A ninhydrin test can be performed to confirm the completion of the coupling reaction.[3]
-
4. Final Cleavage and Deprotection:
-
Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed.
-
A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).[3]
-
The resin is treated with the cleavage cocktail for 2-3 hours at room temperature.[3]
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The cleaved peptide is precipitated from the cleavage solution using cold diethyl ether, collected by centrifugation, and then lyophilized to obtain the crude peptide product.
Visualizing the Workflow
The following diagram illustrates the cyclical nature of the Solid-Phase Peptide Synthesis process.
Caption: A flowchart of the key steps in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
